Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate
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Overview
Description
Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate is an organic compound with a complex structure that includes a cyclopropyl group, an amino group, and a chlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate typically involves multiple steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate has several scientific research applications:
Mechanism of Action
The mechanism by which Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate hydrochloride
- Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride
Uniqueness
Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate is unique due to the presence of both a cyclopropyl group and a chlorobenzoate ester, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C11H12ClNO2 |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate |
InChI |
InChI=1S/C11H12ClNO2/c1-15-10(14)8-3-2-7(6-9(8)12)11(13)4-5-11/h2-3,6H,4-5,13H2,1H3 |
InChI Key |
KFSHSILAMKWNSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2(CC2)N)Cl |
Origin of Product |
United States |
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